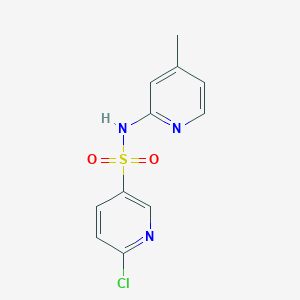![molecular formula C18H14O6 B385420 ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 637750-29-9](/img/structure/B385420.png)
ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features a chromen-4-one core structure with a hydroxy group at the 7-position and an ethyl benzoate moiety at the 4-position, making it a unique and valuable molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate are currently unknown. This compound is structurally similar to other chromen derivatives, which are known to interact with various proteins and enzymes in the body . .
Mode of Action
It is hypothesized that, like other chromen derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Pharmacokinetics
Based on its structural similarity to other chromen derivatives, it is likely to be absorbed in the gastrointestinal tract following oral administration . The compound may be metabolized in the liver and excreted via the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:
-
Preparation of 7-hydroxy-4-oxo-4H-chromen-3-yl intermediate
- The chromen-4-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
- For example, resorcinol can react with ethyl acetoacetate under acidic conditions to form 7-hydroxy-4-methylcoumarin, which can then be oxidized to 7-hydroxy-4-oxo-4H-chromen-3-yl intermediate.
-
Esterification with 4-hydroxybenzoic acid
- The 7-hydroxy-4-oxo-4H-chromen-3-yl intermediate is then reacted with ethyl 4-hydroxybenzoate in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
-
Oxidation
- The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction
- The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution
- The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Hydrolysis: Formation of carboxylic acids
Scientific Research Applications
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has a wide range of scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
-
Biology
- Investigated for its potential biological activities, such as antioxidant, antimicrobial, and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine
- Explored for its potential therapeutic applications, including anti-inflammatory, anticoagulant, and antiviral activities.
- Studied for its role in drug development and design.
-
Industry
- Utilized in the production of dyes, fragrances, and other industrial chemicals.
- Employed in the development of new materials with specific properties.
Comparison with Similar Compounds
Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can be compared with other similar compounds, such as:
-
7-hydroxy-4-methylcoumarin
- Similar structure but lacks the ethyl benzoate moiety.
- Exhibits different biological activities and applications.
-
4-hydroxycoumarin
- Lacks the ethyl benzoate moiety and the hydroxy group at the 7-position.
- Known for its anticoagulant properties (e.g., warfarin).
-
Ethyl 4-hydroxybenzoate
- Lacks the chromen-4-one core structure.
- Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combined structural features of the chromen-4-one core and the ethyl benzoate moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-2-22-18(21)11-3-6-13(7-4-11)24-16-10-23-15-9-12(19)5-8-14(15)17(16)20/h3-10,19H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNOXBUFIHGLBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
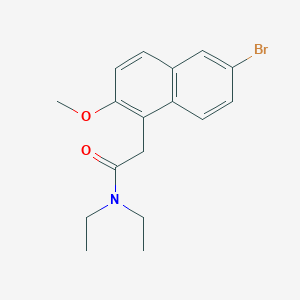
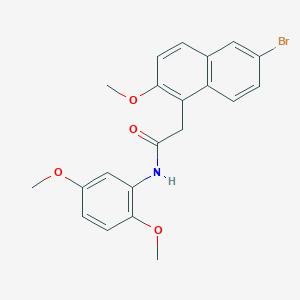
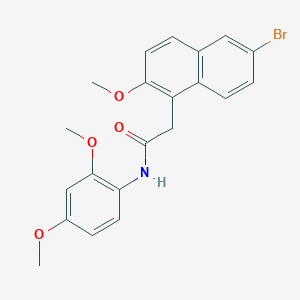
![4-(5-Chloro-2-methoxyanilino)-2-[(2-ethylhexyl)amino]-4-oxobutanoic acid](/img/structure/B385348.png)
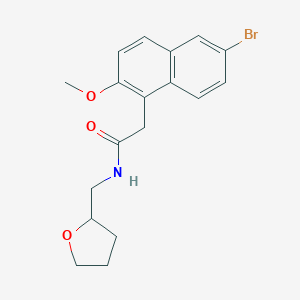
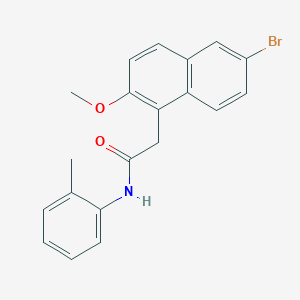

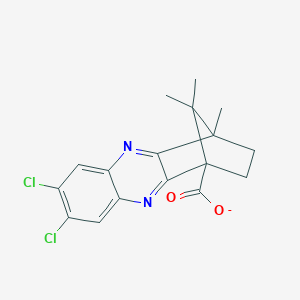
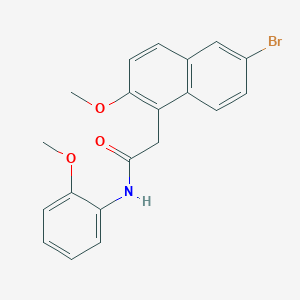
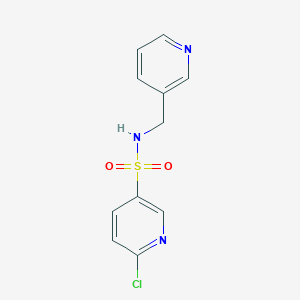
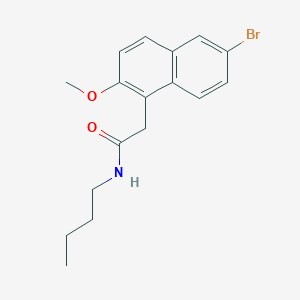
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)
![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)
